N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Medicinal Chemistry IDO1 Inhibition Scaffold Differentiation

Indole-acetamide SAR studies often lack novel sulfone-bearing substituents, limiting chemical space exploration for IDO1/TDO and PBR targets. This compound addresses that gap by providing the rare 1,1-dioxido-2,3-dihydrothiophene moiety linked to a 2-phenylindole core. - Enables de novo enzymatic profiling against IDO1/TDO where no prior SAR data exist for this substituent. - Serves as a selectivity control to decouple indole-acetamide core activity from substituent-specific target engagement. - Benchmarked purity (95% HPLC) supports reproducible early-stage safety panels (hERG, CYP, Ames). Supplied as a custom-synthesized research reagent with batch-specific QC documentation. In stock for immediate dispatch.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
Cat. No. B12192693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4
InChIInChI=1S/C20H18N2O3S/c23-20(21-17-10-11-26(24,25)14-17)13-22-18-9-5-4-8-16(18)12-19(22)15-6-2-1-3-7-15/h1-12,17H,13-14H2,(H,21,23)
InChIKeyMFMQRUBSXFPTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Structural Overview & Class Context


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic small molecule that combines a 2-phenylindole core with a 1,1-dioxido-2,3-dihydrothiophene moiety via an acetamide linker. This compound belongs to the broader class of indole-acetamide derivatives, a scaffold recognized in medicinal chemistry for its potential to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) [1]. The 1,1-dioxido-2,3-dihydrothiophene group is a less common structural feature that distinguishes this compound from many widely studied 2-phenylindole derivatives, which typically bear simpler amide substituents [2]. At the time of this analysis, no primary research articles, patents, or authoritative database entries containing quantitative bioactivity data for this exact compound were identified from allowed sources.

Generic Substitution Not Advisable for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide


Generic substitution among indole-acetamide derivatives is precluded by the specific structural architecture of this compound. The 1,1-dioxido-2,3-dihydrothiophene ring introduces a unique sulfone-bearing, partially saturated heterocycle that is absent in common IDO1 inhibitors such as epacadostat (a hydroxyamidine) or navoximod (an imidazole-containing scaffold) [1]. Even among 2-phenylindole acetamides, variations in the amide substituent profoundly affect target engagement: for example, N,N-dialkyl-2-phenylindol-3-ylglyoxylamide derivatives exhibit nanomolar to subnanomolar binding affinities at the peripheral benzodiazepine receptor, while simple N-alkyl-2-phenylindole acetamides show only micromolar activity at serotonin or beta-adrenergic receptors [2]. The dioxido-dihydrothiophene group in the target compound is not found in any of these reference molecules, making empirical substitution analysis essential rather than inferring activity from in-class analogs.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Quantitative Differentiation Evidence & Data Gaps


Structural Uniqueness of the 1,1-Dioxido-2,3-dihydrothiophene Group

The target compound bears a 1,1-dioxido-2,3-dihydrothiophen-3-yl group attached to the acetamide nitrogen. This sulfone-containing partially saturated thiophene is structurally distinct from the substituents found in the most extensively characterized 2-phenylindole acetamides, which predominantly carry linear alkyl, phenyl, or simple heterocyclic amide substituents [1]. In a review of 2-phenylindole derivatives, the 1,1-dioxido-2,3-dihydrothiophene moiety was not represented among the major subclasses, indicating that the target compound occupies a distinct and underexplored chemical space [1]. No direct head-to-head comparison data with close analogs are available in the scientific literature at present.

Medicinal Chemistry IDO1 Inhibition Scaffold Differentiation

Physicochemical Profile vs. Key Analogs

Computational predictions indicate that the target compound (molecular formula C20H18N2O3S, molecular weight ~366.4 g/mol) has a calculated logP of approximately 3.19 and a polar surface area (PSA) of ~67.5 Ų . This places it in a moderately lipophilic region of chemical space. For comparison, the simpler analog N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide has a lower molecular weight (330.38 g/mol) and lacks the polar sulfone group, while N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has a higher molecular weight (363.5 g/mol) with a basic amine . The dioxido-dihydrothiophene group contributes additional hydrogen bond acceptor capacity without introducing a basic center, a property combination not replicated by common analogs.

Physicochemical Properties Drug-likeness LogP

Inferred IDO1/TDO Inhibitory Potential

The 2-phenylindole scaffold has been extensively explored in IDO1 inhibitor patents. For example, patent US20130289083A1 discloses numerous 2-phenylindole derivatives as IDO inhibitors [1]. While the target compound itself is not explicitly claimed in this patent, its core scaffold is a known privileged structure for IDO1 binding. Reference IDO1 inhibitors based on the indole scaffold, such as 1-methyl-tryptophan (1-MT, a weak IDO1 inhibitor), show IC50 values in the high micromolar range (>100 µM), whereas optimized 2-phenylindole derivatives in the patent literature have demonstrated nanomolar potency in IDO1 enzymatic assays [1]. No quantitative IDO1 or TDO inhibition data for the target compound are available from primary sources. The 1,1-dioxido-2,3-dihydrothiophene substituent has not been evaluated in published IDO1 SAR, making it impossible to predict whether this modification enhances or diminishes target engagement.

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Recommended Application Scenarios


Chemical Probe for Substituent Effects in IDO1/TDO SAR

Given the 2-phenylindole scaffold's established relevance to IDO1 and TDO inhibition, this compound can serve as a chemical probe to evaluate the impact of the 1,1-dioxido-2,3-dihydrothiophene substituent on target engagement and selectivity. The sulfone group's unique electronic and steric properties, combined with the absence of this substituent in prior SAR studies, make this compound a valuable tool for expanding the chemical space of IDO1 inhibitors beyond known chemotypes [1]. Researchers should perform de novo enzymatic assays against IDO1 and TDO to establish baseline activity before considering procurement for larger-scale studies.

Sulfone-Indole Scaffold-Hopping Reference

In medicinal chemistry programs aimed at replacing metabolically labile functional groups with more stable isosteres, the 1,1-dioxido-2,3-dihydrothiophene ring represents a sulfone-containing heterocycle that may offer metabolic advantages over ester or amide linkages. This compound can be procured as a reference standard for developing synthetic routes to analogous sulfone-indole hybrids and for benchmarking the physicochemical properties of this underexplored substituent class [1].

Selectivity Counter-Screen for 2-Phenylindole Projects

For research groups optimizing 2-phenylindole acetamides against targets such as the peripheral benzodiazepine receptor (PBR) or serotonin receptors, this compound may serve as a selectivity control to verify that biological activity is not driven solely by the indole-acetamide core but requires the specific amide substituent pattern [1]. The bulkier, more polar dioxido-dihydrothiophene group is expected to alter target binding profiles compared to simpler N-alkyl or N-aryl analogs.

Toxicology & Off-Target Profiling of Indole-Sulfone Hybrids

The combination of an indole and a cyclic sulfone in a single molecule is uncommon in pharmaceutical agents. This compound can be used in early-stage safety profiling panels (e.g., hERG, CYP inhibition, Ames test) to assess whether the indole-sulfone hybrid scaffold introduces any class-specific toxicological liabilities that differ from those of established indole-containing drugs [1]. Such data would inform the prioritization of this scaffold for further lead optimization.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.